molecular formula C10H11NO4 B589185 N-Propionyl Mesalazine-d3 CAS No. 1330265-97-8

N-Propionyl Mesalazine-d3

Cat. No.: B589185
CAS No.: 1330265-97-8
M. Wt: 212.219
InChI Key: WQIMCNDDLFCXFG-QGZYMEECSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Propionyl Mesalazine-d3 is a deuterium-labeled derivative of N-Propionyl Mesalazine. It is a stable isotope-labeled compound, often used in scientific research for tracing and quantitation purposes. The incorporation of deuterium atoms can significantly affect the pharmacokinetic and metabolic profiles of the compound, making it a valuable tool in drug development and other research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Propionyl Mesalazine-d3 involves the propionylation of Mesalazine-d3. The process typically includes the reaction of Mesalazine-d3 with propionic anhydride under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and purity of the final product. The use of advanced analytical techniques, such as liquid chromatography and mass spectrometry, is essential for monitoring the production process and verifying the product’s quality .

Chemical Reactions Analysis

Types of Reactions

N-Propionyl Mesalazine-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated amines .

Scientific Research Applications

N-Propionyl Mesalazine-d3 is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of N-Propionyl Mesalazine-d3 is similar to that of Mesalazine. It exerts its effects through a topical anti-inflammatory action on colonic epithelial cells. The compound inhibits the production of arachidonic acid metabolites via cyclooxygenase and lipoxygenase pathways, reducing inflammation and providing therapeutic benefits in conditions like ulcerative colitis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Propionyl Mesalazine-d3 is unique due to its deuterium labeling, which enhances its stability and allows for precise quantitation in research applications. This makes it particularly valuable in pharmacokinetic studies and drug development processes .

Properties

IUPAC Name

2,4,5-trideuterio-6-hydroxy-3-(propanoylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-2-9(13)11-6-3-4-8(12)7(5-6)10(14)15/h3-5,12H,2H2,1H3,(H,11,13)(H,14,15)/i3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQIMCNDDLFCXFG-QGZYMEECSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1NC(=O)CC)[2H])C(=O)O)O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90858335
Record name 2-Hydroxy-5-propanamido(~2~H_3_)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1330265-97-8
Record name 2-Hydroxy-5-propanamido(~2~H_3_)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.